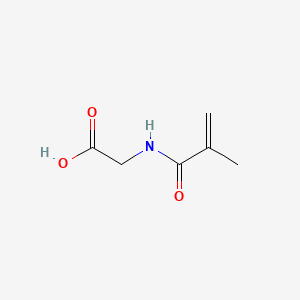
N-Methacryloylglycine
Vue d'ensemble
Description
N-Methacryloylglycine is a compound involved in the synthesis and polymerization of copolymers and reactive polymers. Its significance lies in its application in materials science, particularly for its reactive properties and ability to form complex structures with diverse functionalities.
Synthesis Analysis
The synthesis of N-Methacryloylglycine and its derivatives involves reactive copolymerization techniques. For instance, reactive copolymers of N-(2-hydroxypropyl)methacrylamide with N-methacryloylated derivatives of L-leucine and L-phenylalanine were synthesized, characterized by the content of active groups and by the rate constant of aminolysis with tert-butylamine, showcasing the compound's versatility in polymer chemistry (Kopeček, 1977).
Molecular Structure Analysis
The molecular structure of N-Methacryloylglycine facilitates its radical polymerizability despite the presence of a bulky peptide moiety. This characteristic is essential for its selective reactivity and polymer formation capabilities, as evidenced in the synthesis and polymerization behavior of methacrylate derivatives (Murata, Sanda, & Endo, 1997).
Chemical Reactions and Properties
N-Methacryloylglycine undergoes radical polymerization, demonstrating conventional radical polymerization kinetics in both water and dimethyl sulfoxide solvents. The compound's ability to form complexes with divalent metal ions, as well as the specific interactions with Cu(II) and Mn(II) ions, highlights its chemical reactivity and potential for forming chelate structures (Masuda, Miyahara, Minagawa, & Tanaka, 1999).
Applications De Recherche Scientifique
Polymerization and Complexation
N-Methacryloylglycine (MGly) has been studied for its radical polymerization properties in various solvents. It demonstrates unique behaviors in polymerization, especially in its interactions with different solvents and monomers. Notably, MGly and its polymer forms complexation with divalent metal ions, an aspect relevant in various fields of materials science and chemistry (Masuda, Miyahara, Minagawa, & Tanaka, 1999).
Hydrolytic Stability
In a study focusing on the hydrolytic stability of methacrylamide, including N-methacryloyl glycine (NMGly), it was observed that the hydrolytic stability of the amide portion in NMGly was significantly higher compared to methacrylate, indicating potential for long-lasting applications in various chemical and biological fields (Nishiyama, Suzuki, Yoshida, Teshima, & Nemoto, 2004).
Drug Release and Biomedical Applications
N-Methacryloylglycine has been explored in the development of drug release systems. For example, a study on HPMA copolymers containing side chains terminating in 5-aminosalicylic acid and fucosylamine, where NMGly played a role, showed controlled drug release, which is significant in the development of targeted drug delivery systems (Kopec̆ková & Kopeček, 1990).
Dental Applications
The effects of N-methacryloyl amino acid applications in dentistry, particularly in the bonding of composite resin to a dentin surface, have been investigated. Derivatives of NMGly were shown to play a role in expanding collagen fibers and forming a hybrid layer, which is crucial for dental bonding and restoration techniques (Suzuki, Nishiyama, Nemoto, Torii, & Inoue, 1998).
Safety And Hazards
When handling N-Methacryloylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURDYMMTZXVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178215 | |
| Record name | N-Methacryloyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methacryloylglycine | |
CAS RN |
23578-45-2 | |
| Record name | N-Methacryloyl glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methacryloyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


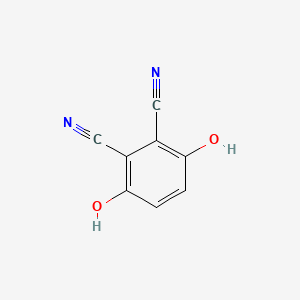
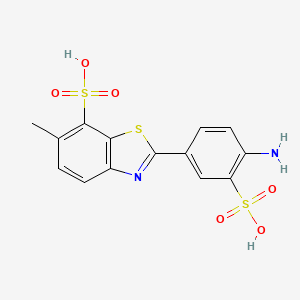
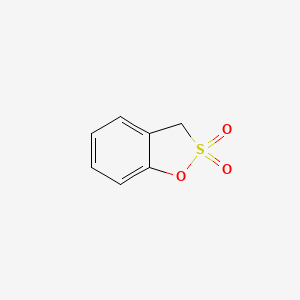
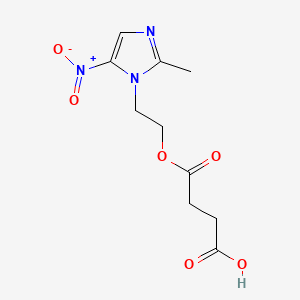
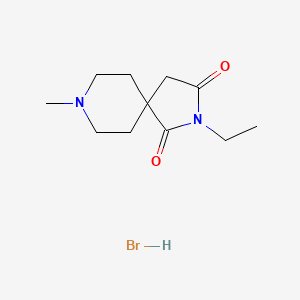
![7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-aminophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1218495.png)
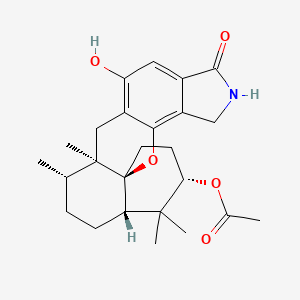
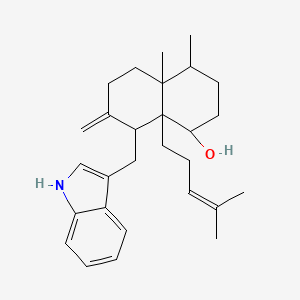
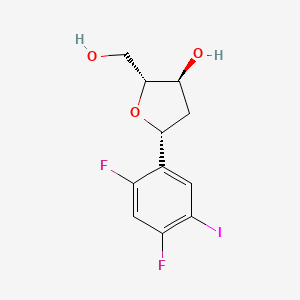
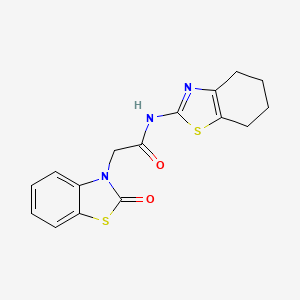
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)
![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] ester](/img/structure/B1218506.png)
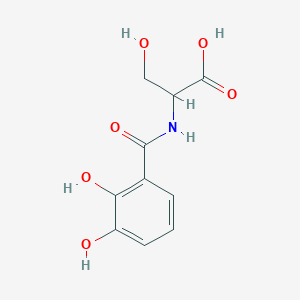
![2-(3-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)